molecular formula C17H14ClN3O2 B6095385 N-(3-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

N-(3-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride

Cat. No.: B6095385
M. Wt: 327.8 g/mol
InChI Key: SOWHVAITUSAENX-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride is a chemical compound that belongs to the class of benzofuro[3,2-d]pyrimidines

Preparation Methods

The synthesis of N-(3-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride typically involves the aza-Wittig reaction. This reaction uses iminophosphoranes and n-butyl isocyanate at temperatures between 40-50°C to form carbodiimide intermediates. These intermediates are then reacted with nitrogen-oxygen-containing nucleophiles in the presence of a catalytic amount of sodium ethoxide or potassium carbonate to yield the desired product .

Chemical Reactions Analysis

N-(3-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

N-(3-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride can be compared with other benzofuro[3,2-d]pyrimidine derivatives, such as:

These compounds share a similar core structure but differ in the position and nature of substituents on the phenyl ring. The unique properties of N-(3-methoxyphenyl)-1benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride arise from the specific arrangement of its functional groups, which influence its reactivity and biological activity.

Properties

IUPAC Name

N-(3-methoxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2.ClH/c1-21-12-6-4-5-11(9-12)20-17-16-15(18-10-19-17)13-7-2-3-8-14(13)22-16;/h2-10H,1H3,(H,18,19,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWHVAITUSAENX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NC3=C2OC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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